

# Characterization data for Methyl 2-amino-4,6-difluorobenzoate derivatives

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## Compound of Interest

**Compound Name:** Methyl 2-amino-4,6-difluorobenzoate

**Cat. No.:** B1589867

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A Senior Application Scientist's Guide to the Characterization of **Methyl 2-amino-4,6-difluorobenzoate** and Its Derivatives

In the landscape of modern drug discovery and materials science, fluorinated organic molecules serve as indispensable building blocks. The strategic introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. Among these crucial synthons, **Methyl 2-amino-4,6-difluorobenzoate** stands out for its utility in constructing complex heterocyclic systems and pharmacologically active agents.

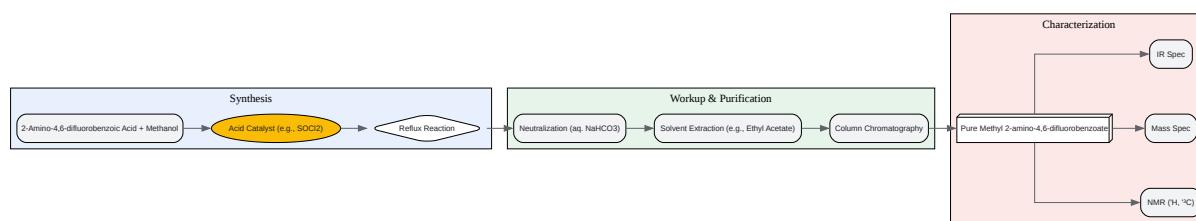
This guide provides an in-depth comparison of the characterization data for **Methyl 2-amino-4,6-difluorobenzoate** and several of its constitutional isomers and related derivatives. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal relationships between molecular structure and spectroscopic output. The methodologies and interpretations herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a trusted resource for identifying and differentiating these valuable compounds.

## Synthetic Overview: Accessing the Core Scaffold

The primary route to these ester derivatives is the direct esterification of the corresponding anthranilic acid. The choice of this method is predicated on the commercial availability of the acid precursors and the reaction's high efficiency. A generalized protocol involves treating the

acid with an alcohol (in this case, methanol) under acidic conditions, often with a dehydrating agent like thionyl chloride or sulfuric acid, to drive the equilibrium towards the product.

The workflow from synthesis to characterization is a critical, multi-step process designed to ensure the final product's identity and purity.



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Caption: General workflow for the synthesis and characterization of Methyl 2-aminobenzoate derivatives.

## Spectroscopic Deep Dive: Interpreting the Signatures

The true identity of a molecule is revealed through the interplay of various analytical techniques. For substituted benzene rings, NMR, IR, and Mass Spectrometry each provide a unique piece of the structural puzzle.

### $^1\text{H}$ NMR Spectroscopy: The Proton Environment

Proton NMR is exceptionally sensitive to the electronic environment of the hydrogen atoms in a molecule. For **Methyl 2-amino-4,6-difluorobenzoate**, we expect to see distinct signals for the aromatic protons, the amine ( $\text{NH}_2$ ) protons, and the methyl ( $\text{CH}_3$ ) protons of the ester group.

- Aromatic Region (6.0-8.0 ppm): The positions of the two fluorine atoms and the amino group create a unique electronic landscape. The strong electron-withdrawing nature of fluorine and the electron-donating character of the amino group dictate the chemical shifts. The coupling between protons and adjacent fluorine atoms ( $^3\text{JH-F}$ ) is a key diagnostic feature, typically appearing as a doublet or triplet depending on the symmetry.
- Amine Protons (~5.0-6.0 ppm): The  $\text{NH}_2$  protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
- Methyl Protons (~3.8-3.9 ppm): The methyl ester protons appear as a sharp singlet, as they have no adjacent protons to couple with. This signal is highly conserved across derivatives.

In comparing derivatives, the key is to observe the splitting patterns and chemical shifts of the aromatic protons. For example, moving a fluorine atom from position 6 to 5 (as in Methyl 2-amino-4,5-difluorobenzoate) will dramatically alter the symmetry and thus the coupling patterns observed in the spectrum.[1]

## **$^{13}\text{C}$ NMR Spectroscopy: The Carbon Skeleton**

Carbon NMR provides a map of the carbon framework. Key signals include:

- Carbonyl Carbon ( $\text{C=O}$ ): The ester carbonyl carbon is highly deshielded and appears downfield, typically in the 165-170 ppm range.
- Aromatic Carbons: These appear between 100-160 ppm. Carbons directly bonded to fluorine will show a large one-bond coupling ( $^1\text{JC-F}$ ), resulting in a doublet. This is an unambiguous indicator of fluorine substitution on the ring. The carbons bonded to the amino and ester groups are also readily identifiable based on their characteristic chemical shifts.
- Methyl Carbon: The methyl ester carbon is shielded and appears upfield, around 50-55 ppm.

## **Infrared (IR) Spectroscopy: Functional Group Analysis**

IR spectroscopy excels at identifying functional groups. The key vibrational bands for these molecules are:

- N-H Stretch: The primary amine shows two characteristic stretching bands (symmetric and asymmetric) in the  $3300\text{-}3500\text{ cm}^{-1}$  region.
- C-H Stretch: Aromatic C-H stretches appear just above  $3000\text{ cm}^{-1}$ , while the methyl C-H stretches are found just below  $3000\text{ cm}^{-1}$ .<sup>[2]</sup>
- C=O Stretch: A strong, sharp absorption band for the ester carbonyl group is consistently observed around  $1680\text{-}1720\text{ cm}^{-1}$ .
- C-F Stretch: Strong bands in the  $1100\text{-}1300\text{ cm}^{-1}$  region are indicative of the C-F bonds.

## Mass Spectrometry (MS): Molecular Weight Confirmation

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. For **Methyl 2-amino-4,6-difluorobenzoate**, the molecular ion peak ( $M^+$ ) will be observed at  $m/z = 187.14$ . High-resolution mass spectrometry (HRMS) can confirm the molecular formula ( $C_8H_7F_2NO_2$ ) with high precision.

## Comparative Characterization Data

The following table summarizes the key characterization data for **Methyl 2-amino-4,6-difluorobenzoate** and several common alternatives, allowing for direct comparison.

Compound Name	CAS Number	Molecular Formula	Molecular Weight	Key Physical & Spectroscopic Data
Methyl 2-amino-4,6-difluorobenzoate	379228-57-6	C <sub>8</sub> H <sub>7</sub> F <sub>2</sub> NO <sub>2</sub>	187.14	<p>Form: Solid.[3]</p> <p>Purity: Typically ≥98%. [3]</p> <p>Note: The two fluorine atoms flanking the amine group create a distinct spectroscopic signature.</p>
Methyl 2-amino-4-fluorobenzoate	2475-81-2	C <sub>8</sub> H <sub>8</sub> FNO <sub>2</sub>	169.15	<p>Appearance: Pale brown to pale cream powder or crystals.[4]</p> <p><sup>1</sup>H NMR: Conforms to structure.[4]</p> <p>Note: Lacks the second fluorine, simplifying the aromatic NMR splitting pattern.</p>
Methyl 2-amino-4,5-difluorobenzoate	207346-42-7	C <sub>8</sub> H <sub>7</sub> F <sub>2</sub> NO <sub>2</sub>	187.14	<p>Appearance: White to pale cream crystals or powder.[5]</p> <p>Assay: ≥97.5% (GC).[5]</p> <p>Note: Isomeric to the title compound; differentiated by aromatic proton coupling.</p>

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Methyl 4-amino- 2,6-difluorobenzoate	191478-99-6	C <sub>8</sub> H <sub>7</sub> F <sub>2</sub> NO <sub>2</sub>	187.14	Purity: ≥98%. <a href="#">[6]</a> Note: Positional isomer where the amine and ester groups have swapped relative to the fluorine atoms, leading to significant changes in chemical shifts.
Methyl 2- aminobenzoate (Methyl Anthranilate)	134-20-3	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	151.16	Form: Liquid. Refractive Index: n <sub>20/D</sub> 1.582. Note: The non-fluorinated parent compound, serving as a baseline for observing the effects of fluorine substitution.
Methyl 2,6- difluorobenzoate	13671-00-6	C <sub>8</sub> H <sub>6</sub> F <sub>2</sub> O <sub>2</sub>	172.13	Boiling Point: 203-204 °C. <a href="#">[7]</a> Density: 1.281 g/mL at 25 °C. <a href="#">[7]</a> Note: Lacks the amino group; useful for isolating the electronic effects of the fluorine atoms.

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## Experimental Protocols

Trustworthy data is built on robust and reproducible protocols. The following are standardized procedures for synthesis and characterization.

### Synthesis of Methyl 2-amino-4,6-difluorobenzoate

This protocol is a representative example based on common esterification procedures.[\[8\]](#)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4,6-difluorobenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).
- **Acid Catalyst Addition:** Cool the mixture in an ice-water bath. Slowly add thionyl chloride (1.5 eq) dropwise via a dropping funnel over 15-20 minutes.
- **Reflux:** After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65°C). Maintain reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure ester.

### NMR Sample Preparation and Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.

- <sup>1</sup>H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 3-4 seconds, a relaxation delay of 2 seconds, and 16 scans.[\[1\]](#)
- <sup>13</sup>C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Apply phase and baseline corrections to the resulting spectrum.

## Conclusion

The characterization of **Methyl 2-amino-4,6-difluorobenzoate** and its derivatives is a clear illustration of structure-property relationships in organic chemistry. While isomers may share the same molecular formula and weight, their unique arrangements of substituents give rise to distinct and identifiable spectroscopic fingerprints. By carefully analyzing the nuances of <sup>1</sup>H NMR splitting patterns, <sup>13</sup>C-F coupling, and characteristic IR absorptions, researchers can unambiguously confirm the identity and purity of these vital chemical building blocks. This guide serves as a foundational reference, empowering scientists to proceed with confidence in their synthetic and developmental endeavors.

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